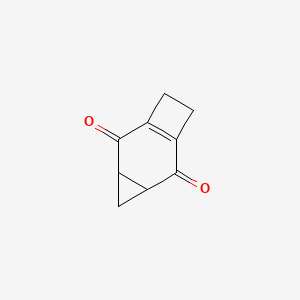
Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(61003,6)dec-3(8)-ene-3,7-dione is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include cyclization reactions, where smaller cyclic compounds are fused together under specific conditions such as high temperature and pressure, or in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The exact methods would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under specific temperature conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tricyclo(610
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialized polymers or materials with unique mechanical properties.
Mecanismo De Acción
The mechanism by which Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione exerts its effects would involve interactions at the molecular level. This could include binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo(5.2.1.02,6)decane: Another tricyclic compound with different ring structures.
Bicyclo(4.2.0)octane: A simpler bicyclic compound with fewer rings.
Adamantane: A well-known tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
94499-50-0 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
tricyclo[5.2.0.03,5]non-1(7)-ene-2,6-dione |
InChI |
InChI=1S/C9H8O2/c10-8-4-1-2-5(4)9(11)7-3-6(7)8/h6-7H,1-3H2 |
Clave InChI |
FWJMPLCOCYVJKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C(=O)C3CC3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



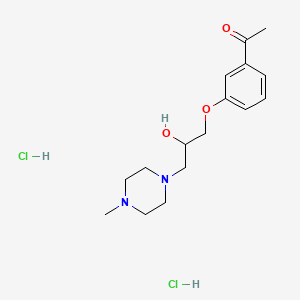
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
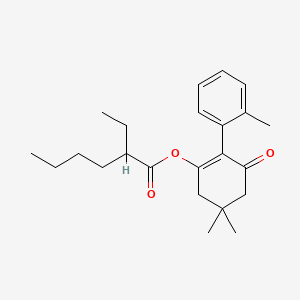

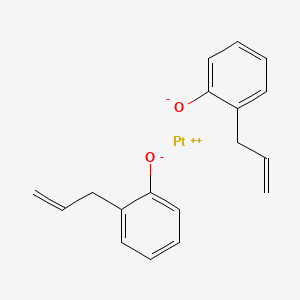
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
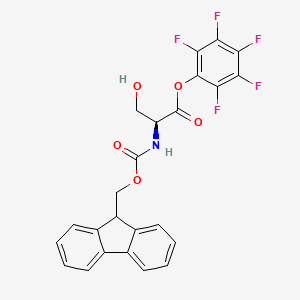
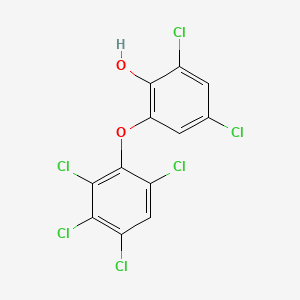
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)



